molecular formula C6H14Cl2N2O2 B3324602 2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride CAS No. 1910707-55-9

2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride

Cat. No.: B3324602
CAS No.: 1910707-55-9
M. Wt: 217.09
InChI Key: HOBJVOBXDWYSLG-UHFFFAOYSA-N
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Description

2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2 and a molecular weight of 217.09 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride typically involves the reaction of pyrrolidine derivatives with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride form, which enhances its solubility and stability. This makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-5(6(9)10)4-1-2-8-3-4;;/h4-5,8H,1-3,7H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJVOBXDWYSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride
Reactant of Route 2
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride
Reactant of Route 3
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride
Reactant of Route 4
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride
Reactant of Route 6
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride

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